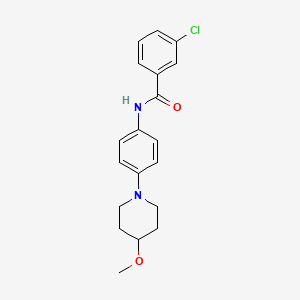

(3-Iodo-5-nitrophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

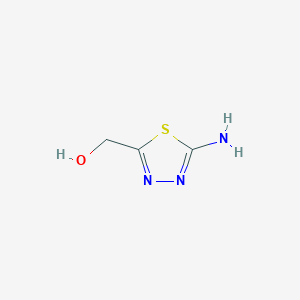

“(3-Iodo-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C .科学的研究の応用

Photoreaction Studies

- Solid-State Photoreaction : A study by Meng et al. (1994) investigated the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole. They found that this reaction yields nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol, suggesting applications in studying photochemical reactions in crystalline states Meng et al., 1994.

Reaction Mechanism Research

Study of Methanol Photorelease : Il'ichev et al. (2004) examined the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and related compounds, shedding light on reaction pathways and intermediates in these types of chemical processes Il'ichev et al., 2004.

Chemoselective Reductive Coupling : Research by Khurana and Ray (1996) involved chemoselective reductive coupling of nitroarenes using magnesium in methanol, demonstrating a potential pathway for reactions involving (3-Iodo-5-nitrophenyl)methanol Khurana & Ray, 1996.

Applications in Organic Synthesis

Synthesis of Complex Molecules : A study by Ruo-qi (2008) demonstrated the synthesis of a complex molecule using methanol as a solvent, which could potentially involve this compound in similar synthetic routes Li Ruo-qi, 2008.

Dual Recycling Strategy for Oxidation : Dohi et al. (2012) developed a dual recycling strategy for selective oxidation of alcohols to aldehydes and ketones using a hypervalent iodine reagent, a process that could be relevant to the handling or synthesis of this compound Dohi et al., 2012.

Catalysis of Transesterification : Research by Ishihara et al. (2008) on zwitterionic salts as organocatalysts for transesterification in the presence of methanol may have implications for reactions involving this compound Ishihara et al., 2008.

Biochemical Applications

Electron Transport System Activity : Blenkinsopp and Lock (1990) studied the electron transport system (ETS) activity in river biofilms using a compound structurally related to this compound, suggesting potential applications in environmental biochemistry Blenkinsopp & Lock, 1990.

Lipid Dynamics Study : Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, which could be relevant to studies involving this compound in biological membranes Nguyen et al., 2019.

Chemical Tracking in Forensic Science : Suzuki (2013) developed a field kit for chemical tracking using a compound similar to this compound, indicating potential forensic applications Suzuki, 2013.

Safety and Hazards

特性

IUPAC Name |

(3-iodo-5-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEGCABWCVSZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)

![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)

![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)

![1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2579477.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)